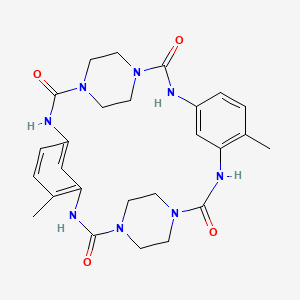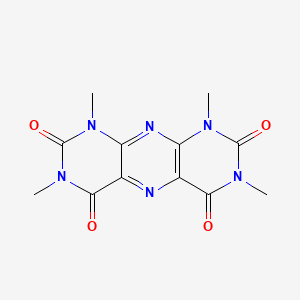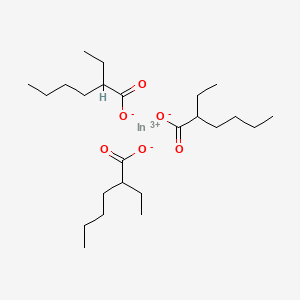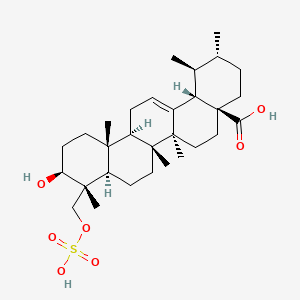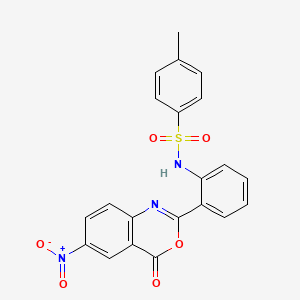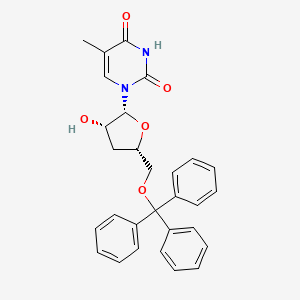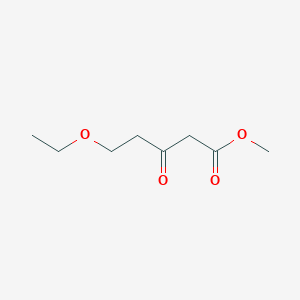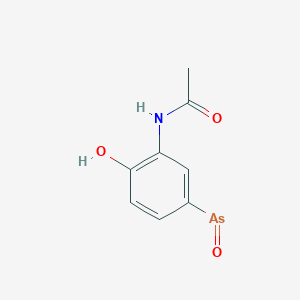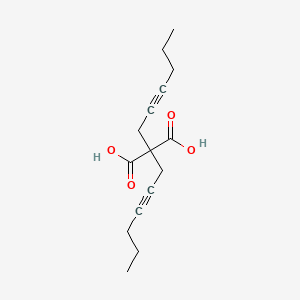
2,2-Di(2-hexynyl)malonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Di(2-hexynyl)malonic acid is a chemical compound with the molecular formula C15H20O4. It is a derivative of malonic acid, where two hexynyl groups are attached to the central carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di(2-hexynyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the alkylation of diethyl malonate with 2-hexynyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
the general principles of malonic acid derivative synthesis, such as the use of alkyl halides and bases, can be applied on a larger scale with appropriate optimization of reaction conditions and purification techniques .
化学反应分析
Types of Reactions
2,2-Di(2-hexynyl)malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds in the hexynyl groups to double or single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Alkyl halides and bases such as sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes .
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives may have biological activity and could be explored for potential therapeutic applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.
作用机制
The mechanism of action of 2,2-Di(2-hexynyl)malonic acid is not well-studied. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors involved in metabolic processes, potentially inhibiting or modifying their activity .
相似化合物的比较
Similar Compounds
Malonic acid: The parent compound, with a simpler structure and broader applications in organic synthesis.
Diethyl malonate: A common ester derivative of malonic acid used in various synthetic applications.
2-Hexynyl malonic acid: A related compound with a single hexynyl group attached to the malonic acid moiety.
Uniqueness
2,2-Di(2-hexynyl)malonic acid is unique due to the presence of two hexynyl groups, which impart distinct chemical and physical properties.
属性
CAS 编号 |
7498-83-1 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
2,2-bis(hex-2-ynyl)propanedioic acid |
InChI |
InChI=1S/C15H20O4/c1-3-5-7-9-11-15(13(16)17,14(18)19)12-10-8-6-4-2/h3-6,11-12H2,1-2H3,(H,16,17)(H,18,19) |
InChI 键 |
NQNDBLWCHODXBM-UHFFFAOYSA-N |
规范 SMILES |
CCCC#CCC(CC#CCCC)(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


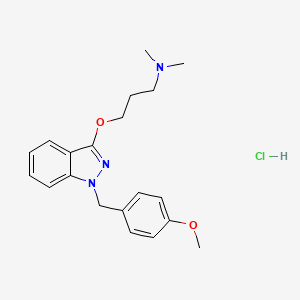
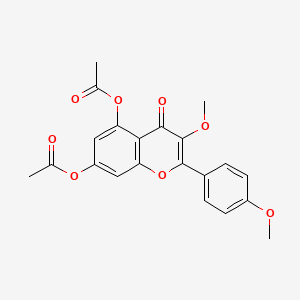
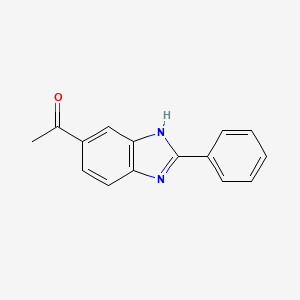
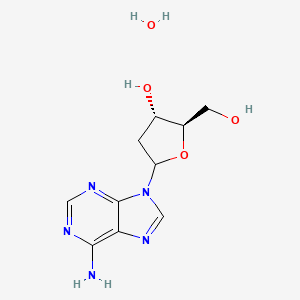
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)
